A Technical Guide to L-Histidine Monohydrochloride as a Proteinogenic Amino Acid
A Technical Guide to L-Histidine Monohydrochloride as a Proteinogenic Amino Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-histidine is a proteinogenic α-amino acid, meaning it is a fundamental building block of proteins synthesized within living organisms.[1][][3] Its unique imidazole side chain possesses a pKa value near physiological pH, allowing it to act as both a proton donor and acceptor.[4] This property makes histidine a frequent and critical participant in enzymatic reactions, protein stabilization, and metal ion coordination.[][5] L-Histidine Monohydrochloride is the hydrochloride salt form of L-histidine, frequently used in research, cell culture, and pharmaceutical formulations due to its high solubility and stability. This guide provides an in-depth technical overview of L-histidine monohydrochloride, focusing on its physicochemical properties, biological roles, and practical applications in scientific research and drug development.
Physicochemical Properties
L-Histidine monohydrochloride is typically supplied as a white crystalline powder that is freely soluble in water. The monohydrate form is also common. The key quantitative properties are summarized below.
| Property | Value | References |
| Molecular Formula | C₆H₉N₃O₂ · HCl | [6] |
| C₆H₉N₃O₂ · HCl · H₂O (Monohydrate) | [6][7] | |
| Molecular Weight | 191.61 g/mol | [8] |
| 209.63 g/mol (Monohydrate) | [6][7] | |
| pKa (α-carboxyl) | 1.80 - 1.82 | [6][9] |
| pKa (α-amino) | 9.17 - 9.33 | [6][9] |
| pKa (Imidazole side chain) | ~6.0 | [][6][9][10][11] |
| Isoelectric Point (pI) | 7.59 - 7.64 | [6][9] |
| Solubility in Water (20°C) | 42 - 170 g/L | [12] |
| Appearance | White crystalline powder | [3] |
Biological Significance and Role in Proteins
As a proteinogenic amino acid, histidine is encoded by the codons CAU and CAC and incorporated into polypeptide chains during translation.[3][7] Its significance stems from the versatile chemistry of its imidazole side chain.
Acid-Base Catalysis
With a pKa of approximately 6.0, the imidazole side chain can be uncharged or positively charged depending on the local environment.[10] This allows it to readily shuttle protons, making it a key residue in the active sites of numerous enzymes where it acts as a general acid or base catalyst.[6]
Metal Ion Coordination
The nitrogen atoms in the imidazole ring are excellent ligands for coordinating metal ions such as zinc, copper, iron, and nickel.[1] This property is crucial for the structure and function of metalloproteins, including hemoglobin, where histidine coordinates the iron atom in the heme group, regulating oxygen transport.[]
Protein Stability
Histidine residues contribute to the stability of folded protein structures through hydrogen bonding and electrostatic interactions.[4] In biopharmaceutical formulations, histidine is widely used as a buffer because it effectively maintains pH in the optimal stability range for most monoclonal antibodies (pH 5.5-7.0).[11][13][14] It has been shown to protect proteins against aggregation and heat stress, sometimes through direct binding interactions.[15][16]
Below is a diagram illustrating the pH-dependent protonation states of the histidine imidazole side chain, which is fundamental to its function.
Caption: Protonation states of the histidine imidazole side chain around its pKa.
Histidine Biosynthesis Pathway
In prokaryotes like E. coli, L-histidine is synthesized from phosphoribosyl pyrophosphate (PRPP) and adenosine triphosphate (ATP) in a ten-step pathway catalyzed by eight enzymes.[10] This pathway is a critical link between amino acid and nucleotide metabolism.[17][18] Humans cannot synthesize histidine de novo, making it an essential amino acid that must be obtained from the diet.[10]
The diagram below provides a simplified overview of this essential metabolic pathway.
Caption: Simplified prokaryotic pathway for the biosynthesis of L-histidine.
Experimental Protocols and Applications
L-Histidine monohydrochloride is a versatile reagent in the laboratory and in biomanufacturing. Its primary applications include its use in cell culture media, as a buffer in protein purification, and as a key excipient in biopharmaceutical formulations.
Preparation of L-Histidine Stock for Cell Culture Media
L-histidine is an essential amino acid required for the growth of mammalian cells in culture.[19][20][21] It is a standard component of many defined media formulations.
Objective: To prepare a sterile, 100 mM concentrated stock solution of L-histidine monohydrochloride for supplementing cell culture media.
Materials:
-
L-Histidine Monohydrochloride (Monohydrate, MW: 209.63 g/mol )
-
Cell culture grade water (e.g., Water for Injection, WFI)
-
Sterile 150 mL bottle or flask
-
Sterile 0.22 µm filter unit
-
Sterile graduated cylinder and magnetic stir bar
Protocol:
-
In a laminar flow hood, weigh 2.096 g of L-histidine monohydrochloride monohydrate.
-
Transfer the powder to the sterile container with the magnetic stir bar.
-
Add approximately 80 mL of cell culture grade water.
-
Stir until the powder is completely dissolved. The solution should be clear and colorless.[3]
-
Adjust the final volume to 100 mL with cell culture grade water.
-
Sterilize the solution by passing it through a 0.22 µm filter into a final sterile storage bottle.
-
Label the bottle with the name, concentration (100 mM), and date of preparation. Store at 2-8°C.
-
To use, dilute the stock solution into the basal medium to the desired final concentration (typically 0.1-0.2 mM).
Immobilized Metal Affinity Chromatography (IMAC) for His-tagged Proteins
IMAC is a widely used technique for purifying recombinant proteins engineered to have a polyhistidine-tag (His-tag).[22][23][24] The tag, typically a sequence of six to eight histidine residues, chelates immobilized metal ions (usually Ni²⁺ or Co²⁺) on a chromatography resin.[22][25] Histidine (or its analog, imidazole) is used in the elution buffer to compete with the His-tag for binding to the metal ions, thus releasing the target protein.[23]
Objective: To purify a His-tagged protein from a clarified cell lysate using Ni-NTA affinity chromatography.
Materials:
-
Clarified cell lysate containing the His-tagged protein.
-
IMAC Column (e.g., pre-packed Ni-NTA or Co-TALON column).
-
Chromatography system or peristaltic pump.
-
Binding Buffer: 50 mM Sodium Phosphate, 300 mM NaCl, 10-20 mM Imidazole, pH 8.0.
-
Wash Buffer: 50 mM Sodium Phosphate, 300 mM NaCl, 20-40 mM Imidazole, pH 8.0.
-
Elution Buffer: 50 mM Sodium Phosphate, 300 mM NaCl, 250-500 mM Imidazole, pH 8.0. (Note: L-histidine can be used instead of imidazole but may require pH adjustment).
Protocol:
-
Equilibration: Equilibrate the IMAC column with 5-10 column volumes (CV) of Binding Buffer.
-
Sample Loading: Load the clarified cell lysate onto the column. The His-tagged protein will bind to the resin.
-
Wash: Wash the column with 10-20 CV of Wash Buffer to remove non-specifically bound proteins. A low concentration of imidazole in the wash buffer helps to reduce non-specific binding.[23]
-
Elution: Elute the bound His-tagged protein from the column using Elution Buffer. The high concentration of imidazole competitively displaces the His-tag from the nickel ions.
-
Fraction Collection: Collect the eluted protein in fractions and analyze via SDS-PAGE to confirm purity.
Caption: A standard experimental workflow for His-tagged protein purification using IMAC.
On-Column Protein Refolding
Recombinant proteins expressed in E. coli often form insoluble aggregates known as inclusion bodies.[26] These proteins must be denatured and then refolded to become biologically active. IMAC provides a powerful method for purifying and refolding a His-tagged protein in a single step.[26][27]
Objective: To refold and purify a His-tagged protein from solubilized inclusion bodies.
Materials:
-
Solubilization Buffer: 6 M Guanidine Hydrochloride, 20 mM Tris-HCl, 0.5 M NaCl, 5 mM Imidazole, pH 8.0.
-
Refolding Buffer (No Denaturant): 20 mM Tris-HCl, 0.5 M NaCl, 20 mM Imidazole, pH 8.0.[26]
-
Elution Buffer: 20 mM Tris-HCl, 0.5 M NaCl, 500 mM Imidazole, pH 8.0.
Protocol:
-
Isolate inclusion bodies from the cell lysate by centrifugation.
-
Solubilize the inclusion bodies in Solubilization Buffer to denature and unfold the protein.
-
Clarify the solubilized sample by centrifugation or filtration and load it onto an equilibrated IMAC column. The denatured protein will bind via its His-tag.
-
On-Column Refolding: Wash the column with a linear gradient from the Solubilization Buffer (containing 6 M Guanidine HCl or Urea) to the Refolding Buffer (containing no denaturant).[26][28] This gradual removal of the denaturant allows the protein to refold while bound to the matrix, which can minimize aggregation.
-
Wash with several column volumes of Refolding Buffer to remove any remaining denaturant.
-
Elute the now refolded and purified protein with Elution Buffer.
Conclusion
L-Histidine monohydrochloride is more than just a salt of a proteinogenic amino acid; it is an indispensable tool for researchers and drug developers. Its fundamental role in protein structure and enzymatic catalysis is mirrored by its practical utility in the laboratory. From sustaining cell growth in culture to enabling the purification of recombinant proteins and stabilizing therapeutic antibodies, the unique physicochemical properties of histidine make it a versatile and critical component in modern biotechnology and pharmaceutical science.
References
- 1. Histidine Structure, Properties & Function - Lesson | Study.com [study.com]
- 3. himedialabs.com [himedialabs.com]
- 4. Amino Acids - Histidine [biology.arizona.edu]
- 5. scienceopen.com [scienceopen.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. himedialabs.com [himedialabs.com]
- 8. Histidine Monohydrochloride | C6H10ClN3O2 | CID 66091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. iscabiochemicals.com [iscabiochemicals.com]
- 10. Histidine - Wikipedia [en.wikipedia.org]
- 11. Histidine as a versatile excipient in the protein-based biopharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Buffer Advantages of Amino Acids in Antibody Drug Formulations-AVT [avt-pharma.com]
- 14. bostonbioproducts.com [bostonbioproducts.com]
- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. journals.asm.org [journals.asm.org]
- 18. Biosynthesis of Histidine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. L-组氨酸 | Sigma-Aldrich [sigmaaldrich.com]
- 21. journals.biologists.com [journals.biologists.com]
- 22. researchgate.net [researchgate.net]
- 23. info.gbiosciences.com [info.gbiosciences.com]
- 24. Immobilized metal ion affinity chromatography of histidine-tagged fusion proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. youtube.com [youtube.com]
- 26. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 27. bio-rad.com [bio-rad.com]
- 28. reddit.com [reddit.com]
